Cas no 74228-28-7 (Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-,tetrasodium salt (9CI))

Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-,tetrasodium salt (9CI) structure
74228-28-7 structure
Product Name:Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-,tetrasodium salt (9CI)
CAS No:74228-28-7
MF:C38H36N12Na4O14S4
MW:1104.98352527618
CID:566550
PubChem ID:44150245
Update Time:2025-04-19

Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-,tetrasodium salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-,tetrasodium salt (9CI)
    • tetrasodium 4,4'-bis[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
    • Tetrasodium 4,4'-bis((4-((2-hydroxyethyl)methylamino)-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
    • tetrasodium 5-[[4-(2-hydroxyethyl-methyl-amino)-6-[(4-sulfonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethyl-methyl-amino)-6-[(4-sulfonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonato-phenyl]vinyl]benzenesulfonate
    • NS00060535
    • EINECS 277-782-7
    • 74228-28-7
    • Inchi: 1S/C38H40N12O14S4.4Na/c1-49(17-19-51)37-45-33(39-25-9-13-29(14-10-25)65(53,54)55)43-35(47-37)41-27-7-5-23(31(21-27)67(59,60)61)3-4-24-6-8-28(22-32(24)68(62,63)64)42-36-44-34(46-38(48-36)50(2)18-20-52)40-26-11-15-30(16-12-26)66(56,57)58;;;;/h3-16,21-22,51-52H,17-20H2,1-2H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;;;/q;4*+1/p-4/b4-3+;;;;
    • InChI Key: VLVCOOUSPUZDPA-PLJHVDPMSA-J
    • SMILES: S(C1C=C(C=CC=1/C=C/C1C=CC(=CC=1S(=O)(=O)[O-])NC1N=C(NC2C=CC(=CC=2)S(=O)(=O)[O-])N=C(N=1)N(C)CCO)NC1N=C(NC2C=CC(=CC=2)S(=O)(=O)[O-])N=C(N=1)N(C)CCO)(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Computed Properties

  • Exact Mass: 1104.095
  • Monoisotopic Mass: 1104.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 26
  • Heavy Atom Count: 72
  • Rotatable Bond Count: 16
  • Complexity: 1880
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 435A^2
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.